1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one

Hammett equation electronic effects substituent constants

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one (CAS 1806522-31-5) is a substituted phenylpropan-2-one derivative bearing a 4-chloro substituent and a 2-fluoromethoxy (–OCH₂F) group on the aromatic ring, with molecular formula C₁₀H₁₀ClFO₂ and molecular weight 216.63 g·mol⁻¹. The compound belongs to the class of halogenated aromatic ketones that serve as versatile intermediates in the synthesis of bioactive molecules, particularly kinase inhibitors and agrochemical agents.

Molecular Formula C10H10ClFO2
Molecular Weight 216.63 g/mol
Cat. No. B14042115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one
Molecular FormulaC10H10ClFO2
Molecular Weight216.63 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=C(C=C1)Cl)OCF
InChIInChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-9(11)5-10(8)14-6-12/h2-3,5H,4,6H2,1H3
InChIKeyLXQSIRHKKQBWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one – A Dual-Halogenated Phenylacetone Building Block for Pharmaceutical and Agrochemical Intermediate Sourcing


1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one (CAS 1806522-31-5) is a substituted phenylpropan-2-one derivative bearing a 4-chloro substituent and a 2-fluoromethoxy (–OCH₂F) group on the aromatic ring, with molecular formula C₁₀H₁₀ClFO₂ and molecular weight 216.63 g·mol⁻¹ . The compound belongs to the class of halogenated aromatic ketones that serve as versatile intermediates in the synthesis of bioactive molecules, particularly kinase inhibitors and agrochemical agents . Its defining structural feature—the combination of an electron-withdrawing chloro group with a monofluoromethoxy substituent that possesses dual inductive and resonance electronic character—creates a unique electronic landscape on the phenyl ring that is not achievable with conventional methoxy or non-fluorinated analogs [1]. The compound is commercially available at research-grade purity (typically ≥95%) from multiple suppliers under ISO-certified quality systems .

Why 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one Cannot Be Replaced by Generic Methoxy or Non-Fluorinated Phenylacetone Analogs


Substituting 1-(4-chloro-2-(fluoromethoxy)phenyl)propan-2-one with its closest structural analogs—such as 1-(4-chloro-2-methoxyphenyl)propan-2-one or 1-(4-chlorophenyl)propan-2-one—introduces functionally significant alterations in electronic character, lipophilicity, metabolic stability, and downstream synthetic reactivity [1]. The fluoromethoxy (–OCH₂F) group is net electron-withdrawing (σₚ = +0.26), whereas the methoxy (–OCH₃) substituent is net electron-donating (σₚ = –0.27); this reversal fundamentally alters the aromatic ring's electrophilic substitution regioselectivity and the compound's hydrogen-bond acceptor capacity . Furthermore, the fluorine atom in the fluoromethoxy group blocks the primary metabolic soft-spot—CYP450-mediated O-dealkylation at the α-carbon—that rapidly degrades methoxy-containing analogs, conferring differentiated pharmacokinetic trajectory in downstream bioactive molecules . Generic substitution therefore risks altering both the synthetic utility (regioselectivity in further derivatization) and the biological performance of final target compounds. The quantitative evidence below substantiates each of these differentiation dimensions.

Product-Specific Quantitative Differentiation Evidence for 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one


Hammett Substituent Constant Reversal: Fluoromethoxy (–OCH₂F) Is Net Electron-Withdrawing, Whereas Methoxy (–OCH₃) Is Net Electron-Donating

The fluoromethoxy substituent on 1-(4-chloro-2-(fluoromethoxy)phenyl)propan-2-one exhibits fundamentally different electronic character compared to the methoxy group present in its closest structural analog, 1-(4-chloro-2-methoxyphenyl)propan-2-one. Hammett σₚ and σₘ constants, which quantify the electron-donating or electron-withdrawing character of aromatic substituents, reveal a complete reversal: fluoromethoxy (–OCH₂F) has σₚ = +0.26 and σₘ = +0.31 (both positive, indicating net electron-withdrawing character), while methoxy (–OCH₃) has σₚ = –0.27 and σₘ = +0.12 (negative σₚ indicates net electron-donating character via resonance) . This difference influences the electrophilic aromatic substitution (EAS) relative rate: the fluoromethoxy-substituted ring reacts at 0.3–0.8× the rate of benzene, whereas the methoxy-substituted ring reacts at 2.5× the rate of benzene, a 3- to 8-fold difference in reactivity .

Hammett equation electronic effects substituent constants medicinal chemistry SAR

Lipophilicity Modulation: Monofluoromethoxy Group Imparts a Distinct logP Profile Compared to Methoxy and Difluoromethoxy Analogs

The monofluoromethoxy (–OCH₂F) group on the target compound occupies a distinct lipophilicity space between the more polar methoxy (–OCH₃) and the more lipophilic trifluoromethoxy (–OCF₃) or difluoromethoxy (–OCHF₂) groups. Müller (2014) demonstrated through bond vector analysis that partially fluorinated alkoxy groups exhibit context-dependent polarity and that the trifluoromethoxy group is intrinsically lipophilic compared to the parent methoxy group [1]. The monofluoromethoxy group, with a single C–F bond, provides a moderate logP increase relative to methoxy without the excessive lipophilicity burden of trifluoromethoxy that can lead to poor solubility and off-target binding [2]. Computed logP values for representative fluoromethoxy-containing arenes (e.g., fluoromethoxyethene: ACD/LogP = 0.42) confirm this intermediate lipophilicity profile . For the target compound versus its 2-methoxy analog (MW 198.64 vs. 216.63), the fluoromethoxy substitution adds ~18 Da molecular weight while providing a tunable lipophilicity increment without introducing the metabolic vulnerability of the methoxy group [3].

lipophilicity logP drug-likeness physicochemical properties fluorinated alkoxy

Metabolic Soft-Spot Blockade: Fluoromethoxy Resists CYP450-Mediated O-Dealkylation That Rapidly Metabolizes the Methoxy Analog

A key liability of the methoxy group in drug-like molecules is its susceptibility to CYP450-catalyzed O-demethylation at the α-carbon of the ether, which generates a phenol metabolite that may be inactive or toxic . Replacement of the C–H bonds at the α-carbon with a C–F bond, as in the fluoromethoxy (–OCH₂F) group, significantly increases bond strength (~110 kcal/mol for C–F vs. ~99 kcal/mol for C–H) and deters oxidative cleavage at this position [1]. For the target compound, this means that the fluoromethoxy substituent is expected to exhibit greater metabolic stability compared to its methoxy analog 1-(4-chloro-2-methoxyphenyl)propan-2-one, where the methoxy group constitutes a primary metabolic soft-spot [2]. While the trifluoromethoxy group has been shown to undergo alternative oxidative ipso-substitution pathways in specific contexts, the monofluoromethoxy group—with only a single C–F bond—presents a balanced profile of moderate metabolic stabilization without introducing the complex metabolism sometimes observed with perfluorinated alkoxy groups [1].

metabolic stability CYP450 O-dealkylation ADME fluorine substitution

Nucleophilic Aromatic Substitution Efficiency: Optimized Synthetic Yields for Fluoromethoxy Group Installation via NAS

The introduction of the fluoromethoxy group onto the phenylpropan-2-one scaffold is achieved via nucleophilic aromatic substitution (NAS) using fluoromethoxide (KOCH₂F) in DMSO at 80–100 °C, with the nitro or chloro leaving group activating the ring . Optimization studies on analogous systems have identified key variables affecting yield: use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under anhydrous conditions achieves 94% yield, while dichloromethane as solvent at 40 °C with a 4-hour reaction time yields 77% . Microwave-assisted synthesis further accelerates the reaction, reducing reaction time from hours to minutes while maintaining yields above 85%, demonstrating scalability potential . In contrast, the analogous methoxy compound 1-(4-chloro-2-methoxyphenyl)propan-2-one is typically accessed via different synthetic routes (e.g., direct Friedel-Crafts acylation of pre-functionalized methoxyarenes), and the methoxy group cannot be introduced via the late-stage NAS strategy available for fluoromethoxy, limiting synthetic flexibility [1].

nucleophilic aromatic substitution synthetic yield fluoromethoxy introduction process chemistry microwave-assisted synthesis

Conformational Preference: Monofluoromethoxyarenes Adopt a Twisted Anisole Geometry Distinct from Planar Methoxyarenes

X-ray crystal structures of monofluoromethoxy aryl compounds have been reported for the first time, revealing that in fluoromethoxybenzene derivatives with at least one unsubstituted ortho-position, the fluoromethoxy group adopts a twisted anisole conformation [1]. This conformational preference contrasts with methoxyarenes, where the methoxy group typically adopts a more coplanar arrangement with the aromatic ring to maximize resonance overlap between the oxygen lone pair and the π-system [2]. The twisted geometry of the fluoromethoxy group is driven by the electron-withdrawing inductive effect of the fluorine atom, which reduces the resonance donor capacity of the oxygen and favors an orthogonal orientation that minimizes steric interactions while maintaining a distinct hydrogen-bond acceptor geometry [3]. This conformational difference can translate into altered binding modes when the compound is elaborated into bioactive molecules targeting enzyme active sites or receptor pockets [3].

X-ray crystallography conformational analysis monofluoromethoxy arene twisted anisole structural biology

Optimal Research and Industrial Application Scenarios for 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Metabolically Stable, Electron-Withdrawing Phenylacetone Scaffolds

When optimizing kinase inhibitor candidates built on a phenylpropan-2-one core, the fluoromethoxy group provides a metabolically resilient replacement for the methoxy group, which is susceptible to rapid CYP450-mediated O-demethylation [1]. The net electron-withdrawing character of fluoromethoxy (σₚ = +0.26 vs. –0.27 for methoxy) also alters the electronic environment of the aromatic ring in a manner that may enhance binding to ATP-pocket residues that favor electron-deficient aryl groups . This compound is therefore suited as an intermediate for synthesizing kinase-targeted libraries where metabolic stability and electronic tuning are key optimization parameters [2].

Agrochemical Intermediate: Fungicidal or Herbicidal Phenylacetone Derivatives with Optimized Lipophilicity for Foliar Uptake

The intermediate lipophilicity of the monofluoromethoxy group—more lipophilic than methoxy but less than trifluoromethoxy—positions this compound as a building block for agrochemical agents requiring balanced logP for cuticular penetration and phloem mobility [1]. Fluoromethoxy-substituted acrylate fungicides have demonstrated superior activity compared to their methoxy counterparts, supporting the agrochemical relevance of this substitution pattern . The compound's availability at research-grade purity and its synthetic accessibility via high-yielding NAS (up to 94%) make it practical for agrochemical discovery programs [2].

Synthetic Methodology Development: Late-Stage Fluoromethoxylation via Nucleophilic Aromatic Substitution

The fluoromethoxy group can be introduced via late-stage NAS using KOCH₂F, enabling chemists to diversify pre-formed phenylpropan-2-one scaffolds without resorting to de novo synthesis of fluoromethoxyarene starting materials [1]. The demonstrated microwave-assisted protocol (yields >85% in minutes) supports rapid library synthesis for SAR exploration [1]. This synthetic flexibility is not available for the methoxy analog, which requires pre-functionalized methoxyarene precursors, giving fluoromethoxy-containing compounds a strategic advantage in medicinal chemistry workflows .

Structure-Based Drug Design: Exploiting the Twisted Conformation of Fluoromethoxy for Novel Binding Modes

The twisted anisole conformation adopted by monofluoromethoxyarenes, as confirmed by X-ray crystallography, presents a distinct 3D pharmacophoric feature compared to the planar methoxy group [1]. Structure-based design programs targeting enzymes or receptors with sterically constrained binding pockets may exploit this conformational difference to achieve selectivity over methoxy-containing competitors . This compound serves as a key intermediate for synthesizing conformationally biased ligand series for crystallographic fragment screening [2].

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